N-[1-(4-CHLOROPHENYL)ETHYL]-N-[3-(4-FLUOROPHENYL)-3-(2-FURYL)PROPYL]AMINE
Overview
Description
N-[1-(4-CHLOROPHENYL)ETHYL]-N-[3-(4-FLUOROPHENYL)-3-(2-FURYL)PROPYL]AMINE is an organic compound that belongs to the class of amines This compound is characterized by the presence of a chlorophenyl group, a fluorophenyl group, and a furyl group attached to an amine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-CHLOROPHENYL)ETHYL]-N-[3-(4-FLUOROPHENYL)-3-(2-FURYL)PROPYL]AMINE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the intermediate: The initial step involves the reaction of 4-chlorobenzyl chloride with ethylamine to form N-(4-chlorophenyl)ethylamine.
Coupling reaction: The intermediate is then reacted with 3-(4-fluorophenyl)-3-(2-furyl)propyl bromide under basic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale synthesis: Utilizing continuous flow reactors to ensure efficient mixing and reaction control.
Purification: Employing techniques such as recrystallization or chromatography to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-CHLOROPHENYL)ETHYL]-N-[3-(4-FLUOROPHENYL)-3-(2-FURYL)PROPYL]AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-[1-(4-CHLOROPHENYL)ETHYL]-N-[3-(4-FLUOROPHENYL)-3-(2-FURYL)PROPYL]AMINE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(4-CHLOROPHENYL)ETHYL]-N-[3-(4-FLUOROPHENYL)-3-(2-FURYL)PROPYL]AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N-[1-(4-CHLOROPHENYL)ETHYL]-N-[3-(4-FLUOROPHENYL)PROPYL]AMINE
- **N-[1-(4-CHLOROPHENYL)ETHYL]-N-[3-(2-FURYL)PROPYL]AMINE
- **N-[1-(4-FLUOROPHENYL)ETHYL]-N-[3-(2-FURYL)PROPYL]AMINE
Uniqueness
N-[1-(4-CHLOROPHENYL)ETHYL]-N-[3-(4-FLUOROPHENYL)-3-(2-FURYL)PROPYL]AMINE is unique due to the presence of both chlorophenyl and fluorophenyl groups, along with a furyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[1-(4-chlorophenyl)ethyl]-3-(4-fluorophenyl)-3-(furan-2-yl)propan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClFNO/c1-15(16-4-8-18(22)9-5-16)24-13-12-20(21-3-2-14-25-21)17-6-10-19(23)11-7-17/h2-11,14-15,20,24H,12-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVARXLKKHHXCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)NCCC(C2=CC=C(C=C2)F)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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